

A Comparative Guide to Reagents for the Gravimetric Determination of Nickel

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diaminoglyoxime*

Cat. No.: *B1384161*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The gravimetric determination of nickel is a cornerstone of quantitative inorganic analysis, prized for its high accuracy and precision. The selection of the precipitating reagent is critical to the success of the analysis, directly influencing selectivity, the physical characteristics of the precipitate, and the overall efficiency of the determination. This guide provides a comprehensive comparison of the most common reagent, dimethylglyoxime (DMG), with alternative organic precipitants, offering a detailed examination of their performance based on available experimental data.

Performance Comparison of Precipitating Reagents

The efficacy of a gravimetric reagent is determined by several key performance indicators. The following table summarizes these metrics for dimethylglyoxime and two notable alternatives, α -benzilmonoxime and salicylaldoxime. While dimethylglyoxime is extensively characterized, quantitative data for the alternative reagents are less abundant in the literature.

Performance Metric	Dimethylglyoxime (DMG)	α -Benzilmonoxime	Salicylaldoxime
Precipitate Color	Bright red	Yellow	Greenish-yellow
Precipitation pH	5-9 (ammoniacal or buffered solution)[1]	Weakly ammoniacal	Weakly acidic to neutral
Gravimetric Factor	0.2032[2]	0.1093	0.1734
Formula of Precipitate	$\text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$	$\text{Ni}(\text{C}_{14}\text{H}_{10}\text{NO}_2)_2$	$\text{Ni}(\text{C}_7\text{H}_6\text{NO}_2)_2$
Molar Mass of Precipitate	288.91 g/mol	537.2 g/mol	338.99 g/mol
Interferences	Fe(III), Co(II), Cu(II), Pd(II), Pt(II)[3]	Fe(III), Cu(II)	Fe(III), Cu(II), Co(II)
Masking Agents	Tartaric or citric acid for Fe(III)[3]	Tartaric or citric acid	Not specified
Thermal Stability	Dries to a constant weight at 110-120°C[2]	Requires ignition to NiO	Requires ignition to NiO
Advantages	High selectivity for nickel in a buffered solution, precipitate can be dried at a low temperature.[1]	Higher molecular weight of the precipitate, which can reduce weighing errors.	Can be used in weakly acidic solutions.
Disadvantages	Bulky precipitate can be difficult to handle, reagent is not very soluble in water.[1]	Less selective than DMG, requires ignition to a weighing form.	Less selective than DMG, precipitate requires ignition.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following are protocols for the gravimetric determination of nickel using dimethylglyoxime and

salicylaldoxime. A detailed standard protocol for α -benzilmonoxime is not readily available in the reviewed literature.

Gravimetric Determination of Nickel with Dimethylglyoxime (DMG)

This protocol is the most widely accepted and utilized method for the gravimetric analysis of nickel.

1. Sample Preparation:

- Accurately weigh a sample containing 30-40 mg of nickel into a 400 mL beaker.
- Dissolve the sample in approximately 20 mL of 1:1 nitric acid by gently heating under a fume hood.
- Once dissolved, add about 25 mL of deionized water and boil gently to expel any nitrogen oxides.
- Cool the solution and dilute it to approximately 200 mL with deionized water.

2. Precipitation:

- Add approximately 5 g of citric acid or tartaric acid to the solution to mask any interfering ions like Fe(III), and stir until dissolved.
- Neutralize the solution by slowly adding concentrated ammonia solution until it is slightly alkaline. A faint odor of ammonia should be detectable.
- Make the solution slightly acidic by adding 1:1 hydrochloric acid dropwise until the ammonia odor disappears, then add an additional 1 mL of the acid.
- Heat the solution to 60-80°C.
- Add a 1% alcoholic solution of dimethylglyoxime in slight excess. A 20-25 mL volume is typically sufficient.

- Immediately add dilute ammonia solution dropwise, while stirring continuously, until the solution is slightly ammoniacal and a red precipitate forms.[2]

3. Digestion and Filtration:

- Digest the precipitate by keeping the beaker on a steam bath for 20-30 minutes to encourage the formation of larger, more filterable particles.
- Allow the solution to cool to room temperature.
- Test for complete precipitation by adding a few more drops of the dimethylglyoxime solution to the clear supernatant. No further precipitation should be observed.
- Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity.
- Wash the precipitate several times with cold deionized water to remove any soluble impurities.

4. Drying and Weighing:

- Dry the crucible and precipitate in an oven at 110-120°C for at least one hour.[2]
- Cool the crucible in a desiccator to room temperature.
- Weigh the crucible and its contents.
- Repeat the drying and weighing process until a constant weight is achieved.

5. Calculation:

- Calculate the percentage of nickel in the sample using the following formula: % Ni = [(Weight of Ni(DMG)₂ precipitate × 0.2032) / Weight of sample] × 100

Gravimetric Determination of Nickel with Salicylaldoxime

This method provides an alternative to the use of dimethylglyoxime.

1. Sample Preparation:

- Prepare a neutral or very weakly acidic solution of the nickel-containing sample, similar to the initial steps of the DMG method.

2. Precipitation:

- Heat the solution to boiling.
- Add a slight excess of a 1% solution of salicylaldoxime in 5% alcohol.
- A greenish-yellow, crystalline precipitate of nickel salicylaldoximate will form.

3. Digestion and Filtration:

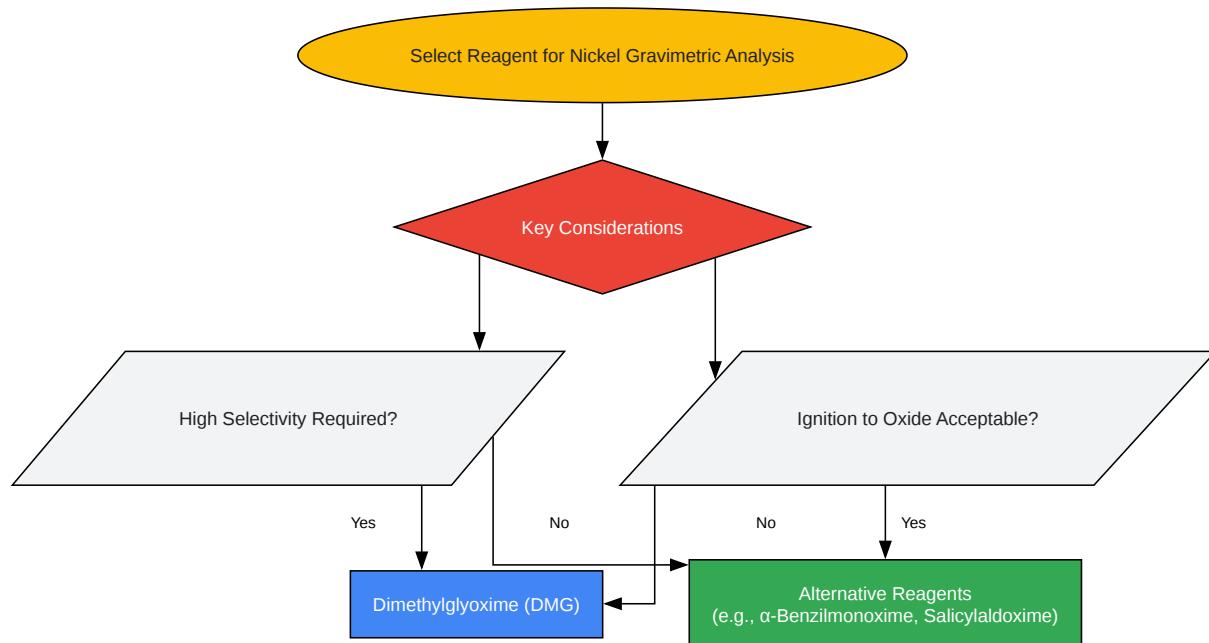
- Digest the precipitate on a steam bath for a short period to ensure complete precipitation and to improve its filterability.
- Filter the hot solution through a pre-weighed filter paper or a sintered glass crucible.
- Wash the precipitate with hot water until it is free of any remaining reagent.

4. Ignition and Weighing:

- Carefully char the filter paper (if used) and ignite the precipitate to nickel oxide (NiO) in a muffle furnace at a temperature of 800-900°C.
- Cool the crucible in a desiccator.
- Weigh the crucible and the resulting NiO.
- Repeat the ignition and weighing steps until a constant weight is obtained.

5. Calculation:

- Calculate the percentage of nickel in the sample using the following formula: % Ni = [(Weight of NiO × 0.7858) / Weight of sample] × 100


Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful execution. The following diagrams illustrate the key stages in the gravimetric determination of nickel.

[Click to download full resolution via product page](#)

Caption: General workflow for the gravimetric determination of nickel.

[Click to download full resolution via product page](#)

Caption: Logical considerations for selecting a precipitating reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. people.bu.edu [people.bu.edu]

- 2. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- To cite this document: BenchChem. [A Comparative Guide to Reagents for the Gravimetric Determination of Nickel]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1384161#alternative-reagents-for-the-gravimetric-determination-of-nickel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com